molecular formula C24H50S3 B1629441 tert-Dodecanethiol, sulfurized CAS No. 68425-15-0

tert-Dodecanethiol, sulfurized

Cat. No. B1629441
CAS RN: 68425-15-0
M. Wt: 434.9 g/mol
InChI Key: AWSNFBCZTJENAR-UHFFFAOYSA-N
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Description

Tert-dodecanethiol, sulfurized, also known as t-DDT, is a sulfur-containing compound that has been widely used in scientific research applications. It is a highly reactive compound that can be easily synthesized using various methods. The compound has been found to have significant biochemical and physiological effects, and its mechanism of action has been extensively studied.

Scientific Research Applications

1. Nanocrystal Synthesis and Conductivity Enhancement

tert-Dodecanethiol is utilized in the synthesis of various nanocrystals, playing a critical role in influencing their properties. For instance, it serves as a sulfur source, surface ligand, and co-solvent in the production of CuInS2 nanocrystals, leading to a significant increase in conductivity compared to traditional methods. This method avoids the need for post-synthetic ligand exchange, simplifying the process and enhancing the properties of the nanocrystals (Lefrançois et al., 2016).

2. Controlled Soft-Template Synthesis

In another application, tert-dodecanethiol is used both as a sulfur source and a surfactant in the synthesis of carbon-coated FeS (C@FeS) nanosheets. These nanosheets exhibit exceptional Li storage properties, demonstrating their potential in advanced energy storage applications (Xu et al., 2012).

3. Shape Control in Nanostructure Synthesis

tert-Dodecanethiol also plays a significant role in shape control during the synthesis of CuInS2 nanostructures. By varying the amount of tert-dodecanethiol, different shapes like nanoflowers, nanospheres, and nanoplatelets can be obtained. This shape control is vital for applications in solar energy conversion and other fields (Ning et al., 2019).

4. Ionic Liquids for Thiols Desulfurization

Research into the use of ionic liquids for thiols desulfurization highlights another application of tert-dodecanethiol. This process is crucial in refining methods, particularly in the petroleum industry, where efficient and less expensive desulfurization processes are sought (Ferreira et al., 2014).

5. Growth Kinetics of Sulfur Nanoparticles

tert-Dodecanethiol's role extends to the study of growth kinetics of sulfur nanoparticles in aqueous surfactant solutions. Understanding these kinetics is essential in developing practical applications for sulfur nanoparticles (Chaudhuri & Paria, 2011).

6. Functionalizing Surfaces

The adsorption of dodecanethiol on surfaces like ZnO has been investigated, demonstrating strong enthalpic adsorption and stability up to 400°C. This study opens possibilities for biofunctionalization of ZnO for biosensing applications (Sadik et al., 2007).

properties

IUPAC Name

2-(2,3,3,4,5,5-hexamethylhexan-2-yltrisulfanyl)-2,3,3,4,5,5-hexamethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S3/c1-17(19(3,4)5)21(9,10)23(13,14)25-27-26-24(15,16)22(11,12)18(2)20(6,7)8/h17-18H,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNFBCZTJENAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)C(C)(C)C(C)(C)SSSC(C)(C)C(C)(C)C(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058681
Record name bis(2,3,3,4,5,5-hexamethylhaxan2yl) trisulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 24180703

CAS RN

68583-56-2, 68425-15-0
Record name tert-Dodecanethiol, sulfurized
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Polysulfides, di-tert-dodecyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Dodecanethiol, sulfurized
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Polysulfides, di-tert-dodecyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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